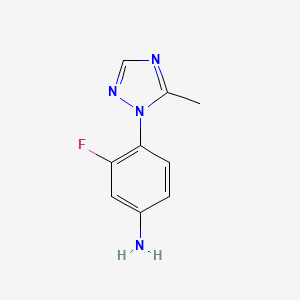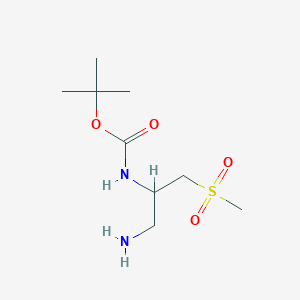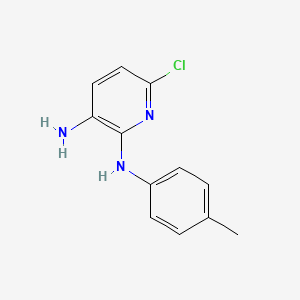
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
Vue d'ensemble
Description
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline typically involves the cycloaddition of nitrile imines with appropriate precursors. One common method is the [3 + 2]-cycloaddition reaction, where nitrile imines are generated in situ from hydrazonyl chloride and reacted with suitable fluorinated aromatic compounds . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as inhibitors of enzymes like c-Met and VEGFR-2.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like c-Met and VEGFR-2, blocking their activity and thereby inhibiting cell proliferation and angiogenesis . The compound’s triazole ring is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-fluoro-4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C9H9FN4 |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
3-fluoro-4-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-6-12-5-13-14(6)9-3-2-7(11)4-8(9)10/h2-5H,11H2,1H3 |
Clé InChI |
ABRDLYWJEBEGJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NN1C2=C(C=C(C=C2)N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)




![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)



